4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-(pentyloxy)phenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
CAS No.: 618076-13-4
Cat. No.: VC16134987
Molecular Formula: C29H29FN2O4
Molecular Weight: 488.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618076-13-4 |
|---|---|
| Molecular Formula | C29H29FN2O4 |
| Molecular Weight | 488.5 g/mol |
| IUPAC Name | (4E)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-5-(4-pentoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
| Standard InChI | InChI=1S/C29H29FN2O4/c1-3-4-5-15-36-23-12-10-21(11-13-23)26-25(27(33)22-9-8-19(2)24(30)16-22)28(34)29(35)32(26)18-20-7-6-14-31-17-20/h6-14,16-17,26,33H,3-5,15,18H2,1-2H3/b27-25+ |
| Standard InChI Key | MZZHORZVXBDKFB-IMVLJIQESA-N |
| Isomeric SMILES | CCCCCOC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)C)F)\O)/C(=O)C(=O)N2CC4=CN=CC=C4 |
| Canonical SMILES | CCCCCOC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C(=O)N2CC4=CN=CC=C4 |
Introduction
Synthesis and Preparation
The synthesis of such a compound would likely involve multiple steps, including:
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Condensation reactions: To form the pyrrolone ring and attach the benzoyl and pyridinylmethyl groups.
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Alkylation reactions: For introducing the pentyloxy group onto the phenyl ring.
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Fluorination: To incorporate the fluorine atom into the benzoyl group.
Potential Applications
Given its complex structure, this compound might be explored for various applications:
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Pharmaceuticals: The presence of multiple functional groups suggests potential biological activity, possibly as an inhibitor or modulator of enzymes or receptors.
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Materials Science: The compound's aromatic rings and hydroxyl group could contribute to its use in polymers or as a building block for supramolecular structures.
Research Findings and Data
While specific research findings on this exact compound are not available, related compounds often exhibit interesting biological or physical properties. For instance, fluorinated benzaldehydes are used in synthesizing curcuminoids with anti-cancer activity . Similarly, compounds with pendant phenyl rings can exhibit π-π stacking interactions, which are important in molecular recognition and self-assembly .
Table: Comparison of Related Compounds
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